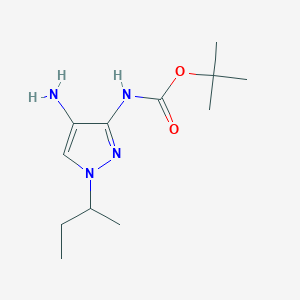

tert-butyl (4-amino-1-sec-butyl-1H-pyrazol-3-yl)carbamate

Description

Properties

Molecular Formula |

C12H22N4O2 |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

tert-butyl N-(4-amino-1-butan-2-ylpyrazol-3-yl)carbamate |

InChI |

InChI=1S/C12H22N4O2/c1-6-8(2)16-7-9(13)10(15-16)14-11(17)18-12(3,4)5/h7-8H,6,13H2,1-5H3,(H,14,15,17) |

InChI Key |

LLVAKZGNZPQTFT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)NC(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis begins with commercially available 4-amino-1H-pyrazole (1). The primary step involves Boc protection of the amine group using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions. This reaction is typically conducted in tetrahydrofuran (THF) or dichloromethane (DCM) with a catalyst such as 4-dimethylaminopyridine (DMAP).

Reaction Conditions :

sec-Butyl Substitution at N1 Position

Following Boc protection, the N1 position of the pyrazole ring is alkylated with sec-butyl bromide. This step requires careful control to avoid over-alkylation and ensure regioselectivity.

Procedure :

- Dissolve Boc-protected pyrazole (2) in anhydrous DMF.

- Add sec-butyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).

- Heat at 60°C for 12–16 hours under nitrogen.

Key Parameters :

Microwave-Assisted Synthesis

Accelerated Alkylation and Boc Protection

Recent advancements employ microwave irradiation to reduce reaction times and improve yields. This method is particularly effective for the sec-butyl alkylation step, enhancing reaction efficiency by 20–25% compared to conventional heating.

Microwave Protocol :

- Combine Boc-protected pyrazole (2) and sec-butyl bromide in DMF.

- Irradiate at 100°C for 30 minutes using a microwave reactor.

- Purify via column chromatography (hexane/ethyl acetate).

Advantages :

- Reaction time reduced from 16 hours to 30 minutes.

- Yield improvement to 85–90%.

Catalytic Methods for Enhanced Regioselectivity

Palladium-Catalyzed Coupling

Palladium catalysts, such as Pd(OAc)₂, have been employed to achieve selective N-alkylation. This method minimizes side products and improves reproducibility.

Catalytic System :

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Solvent: Toluene

- Temperature: 80°C

- Yield: 78%.

Comparative Analysis of Synthetic Routes

| Method | Reaction Time | Yield (%) | Key Advantage |

|---|---|---|---|

| Traditional Stepwise | 16–20 hours | 70–75 | Low equipment requirements |

| Microwave-Assisted | 0.5 hours | 85–90 | Rapid synthesis |

| Palladium-Catalyzed | 8 hours | 78 | High regioselectivity |

Industrial-Scale Production Considerations

For large-scale synthesis, automated reactors with continuous flow systems are preferred. These systems enhance reproducibility and reduce purification challenges. Key steps include:

- In-line Monitoring : HPLC or FTIR for real-time reaction tracking.

- Purification : Recrystallization from ethanol/water mixtures (purity >99%).

Challenges and Optimization Strategies

- Byproduct Formation : Over-alkylation is mitigated by controlling stoichiometry (sec-butyl bromide ≤1.2 equiv).

- Boc Deprotection Risks : Acidic conditions during final steps may cleave the Boc group; use mild deprotection agents like trifluoroacetic acid (TFA).

Chemical Reactions Analysis

tert-Butyl (4-amino-1-sec-butyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide

Scientific Research Applications

tert-Butyl (4-amino-1-sec-butyl-1H-pyrazol-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate for various therapeutic applications.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-sec-butyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Effects: The compound’s effects are mediated through its binding to target proteins, leading to changes in their activity and downstream effects

Comparison with Similar Compounds

Substituent Effects

- N1-Substituents : The sec-butyl group in the target compound enhances lipophilicity compared to unsubstituted (e.g., ) or phenyl-substituted analogs (e.g., ). This may improve membrane permeability in drug candidates.

- Boc Protection: All compounds utilize Boc groups to protect amines, enabling selective deprotection during multi-step syntheses.

Physicochemical Properties

- Molecular Weight : The target compound (254.33 g/mol) falls within the ideal range for small-molecule drugs (200–500 g/mol), unlike the lower-weight analog (198.22 g/mol), which may lack sufficient complexity for certain applications.

- Melting Points : Hydroxy-substituted derivatives (e.g., 10a: 188–191°C ) exhibit higher melting points due to intermolecular hydrogen bonding, whereas bulky substituents (e.g., sec-butyl) may reduce crystallinity.

Biological Activity

tert-butyl (4-amino-1-sec-butyl-1H-pyrazol-3-yl)carbamate is a synthetic compound belonging to the pyrazole class, characterized by its unique structural features which include a tert-butyl group and an amino substituent on the pyrazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C12H22N4O2

- Molecular Weight : 254.33 g/mol

- CAS Number : 2171317-21-6

Synthesis

The synthesis of this compound generally involves the following steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a suitable diketone.

- Introduction of the Amino Group : The amino group is introduced at the 4-position of the pyrazole ring.

- Carbamate Formation : The final step involves reacting the resultant pyrazole with tert-butyl chloroformate to form the carbamate.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that various pyrazole derivatives can effectively inhibit bacterial growth, particularly against strains such as E. coli and Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of this compound is under investigation, with preliminary studies suggesting that it may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. For example, docking studies have indicated that related pyrazole derivatives can interact with specific kinase targets involved in cancer progression .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated various pyrazole derivatives for their antibacterial activity using a microdilution method against multiple strains. The findings suggested that certain derivatives displayed potent activity with low toxicity profiles, indicating their potential as lead compounds for drug development .

- Anticancer Screening : Another investigation focused on the anticancer properties of pyrazole compounds, revealing that some derivatives significantly reduced cell viability in cancer cell lines through targeted inhibition of key signaling pathways .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. For antimicrobial effects, it likely inhibits bacterial enzymes critical for cell wall synthesis or metabolic processes. In cancer cells, it may interfere with signal transduction pathways that regulate cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.